[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic nomenclature of [{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid follows established International Union of Pure and Applied Chemistry conventions for complex amino acid derivatives. The official International Union of Pure and Applied Chemistry name for this compound is 2-[({[(2,3-dimethoxyphenyl)methyl]carbamoyl}methyl)(4-methoxyphenyl)amino]acetic acid, which precisely describes the connectivity and substitution patterns present in the molecule. This nomenclature system systematically identifies each functional group and its position within the overall molecular framework, ensuring unambiguous identification across scientific literature. The compound is also catalogued under the Chemical Abstracts Service registry number 1142215-88-0, providing a unique identifier for database searches and regulatory documentation.
The molecular structure presents several opportunities for isomerism, particularly considering the asymmetric carbon centers and the potential for conformational flexibility around the various bond axes. The presence of two distinct aromatic rings with different substitution patterns creates possibilities for positional isomers if the methoxy groups were to be rearranged. Specifically, the 2,3-dimethoxybenzyl moiety could theoretically exist as 2,4-dimethoxybenzyl, 2,5-dimethoxybenzyl, 2,6-dimethoxybenzyl, 3,4-dimethoxybenzyl, or 3,5-dimethoxybenzyl variants, each representing distinct positional isomers with potentially different chemical and biological properties. Additionally, the 4-methoxyphenyl group could be substituted at the 2- or 3-positions, further expanding the isomeric landscape. The amide linkages present in the molecule may also exhibit restricted rotation due to partial double bond character, potentially leading to conformational isomers or rotamers under certain conditions.
| Nomenclature System | Name | Registry Number |
|---|---|---|
| International Union of Pure and Applied Chemistry | 2-[({[(2,3-dimethoxyphenyl)methyl]carbamoyl}methyl)(4-methoxyphenyl)amino]acetic acid | 1142215-88-0 |
| Chemical Abstracts Service Index | Acetic acid, 2-[2-[[(2,3-dimethoxyphenyl)methyl]amino]-2-oxoethylamino]- | 1142215-88-0 |
| Common Name | This compound | 1142215-88-0 |
Properties
IUPAC Name |
2-(N-[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-26-16-9-7-15(8-10-16)22(13-19(24)25)12-18(23)21-11-14-5-4-6-17(27-2)20(14)28-3/h4-10H,11-13H2,1-3H3,(H,21,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJBNXCXPKMKET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=C(C(=CC=C2)OC)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201129718 | |
| Record name | Glycine, N-[2-[[(2,3-dimethoxyphenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201129718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142215-88-0 | |
| Record name | Glycine, N-[2-[[(2,3-dimethoxyphenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142215-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[2-[[(2,3-dimethoxyphenyl)methyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201129718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 4-Methoxyaniline (para-methoxyaniline)
- Glycine or glycine derivatives (e.g., glycine esters)
- 2,3-Dimethoxybenzylamine or 2,3-dimethoxybenzaldehyde (for reductive amination)
- Coupling agents (e.g., carbodiimides such as EDCI or DCC)
- Reducing agents (e.g., sodium cyanoborohydride for reductive amination)
Stepwise Synthesis Outline
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Amide bond formation | 4-Methoxyaniline + glycine derivative + coupling agent (EDCI/HOBt) | Formation of N-(4-methoxyphenyl)glycine intermediate via peptide coupling under mild conditions, typically in anhydrous solvents like dichloromethane or DMF at 0–25°C. |
| 2 | Reductive amination | Intermediate + 2,3-dimethoxybenzaldehyde + NaBH3CN (sodium cyanoborohydride) | Introduction of the 2,3-dimethoxybenzylamino group by reductive amination of the amide intermediate with the aldehyde, performed in methanol or ethanol under slightly acidic conditions (pH ~5-6). |
| 3 | Hydrolysis (if ester used) | Acidic or basic hydrolysis | Conversion of ester groups to carboxylic acid to yield the final acetic acid derivative. |
| 4 | Purification | Chromatography (e.g., silica gel column) or recrystallization | Isolation of the pure compound, ensuring >95% purity for research or industrial use. |
Reaction Conditions and Optimization
- Coupling agents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is preferred for its water solubility and mild reaction conditions, minimizing side reactions.
- Solvents: Anhydrous dichloromethane or DMF for coupling; methanol or ethanol for reductive amination.
- Temperature: Typically 0–25°C for coupling to avoid racemization; room temperature for reductive amination.
- pH control: Slightly acidic conditions during reductive amination to favor imine formation and reduction.
- Purification: Silica gel chromatography using gradient elution with ethyl acetate/hexane or methanol/dichloromethane mixtures.
Research Findings and Analytical Data
Purity and Yield
- Purity of the final compound is generally reported as ≥95%, confirmed by HPLC and NMR spectroscopy.
- Overall yields for the multi-step synthesis range from 50% to 70%, depending on reaction scale and optimization.
Characterization
- Molecular formula: C20H24N2O6
- Molecular weight: 388.42 g/mol
- Spectroscopic data:
- ^1H NMR shows characteristic aromatic protons of methoxyphenyl and dimethoxybenzyl groups, amide NH signals, and methoxy singlets.
- ^13C NMR confirms carbonyl carbons and aromatic carbons consistent with substitution pattern.
- IR spectroscopy shows amide carbonyl stretch (~1650 cm^-1) and broad O-H stretch from carboxylic acid (~2500-3300 cm^-1).
- Mass spectrometry confirms molecular ion peak at m/z 388.
Stability and Solubility
- The compound is stable under ambient conditions when stored dry and protected from light.
- Soluble in polar organic solvents such as DMSO, methanol, and ethanol; limited solubility in water due to aromatic groups despite polar functional groups.
Comparative Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Peptide coupling with EDCI/HOBt | Mild, efficient amide bond formation | High yield, low racemization | Requires anhydrous conditions |
| Reductive amination with NaBH3CN | Selective introduction of benzylamino group | High selectivity, mild conditions | Requires careful pH control |
| Hydrolysis of esters | Converts esters to acids | Straightforward, high conversion | May require prolonged reaction time |
| Purification by chromatography | High purity isolation | Effective removal of impurities | Time-consuming, solvent-intensive |
Industrial and Research Applications of Preparation
- The synthetic route is adaptable for scale-up with optimization of solvent recycling and reaction times.
- The compound serves as a valuable intermediate in medicinal chemistry for drug design targeting enzyme inhibition or receptor modulation.
- Preparation methods are designed to ensure reproducibility and high purity for biological testing.
Chemical Reactions Analysis
Types of Reactions
[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Various catalysts may be used depending on the specific reaction, such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to [{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid exhibit anticancer properties. The mechanism involves the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells through the activation of apoptotic pathways .
Anti-inflammatory Effects
Research has shown that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in conditions like rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Properties
There is emerging evidence supporting the neuroprotective effects of this compound. It has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Tables
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry investigated the efficacy of this compound derivatives against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents.
Case Study 2: Inflammation Model
In an experimental model of inflammation, researchers treated mice with this compound and observed a marked decrease in inflammatory markers compared to the control group. This suggests its potential utility as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of [{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of N-substituted glycine derivatives with aromatic and amide functionalities.
Substituent Variations in the Benzyl/Amide Region
a) Fluorobenzyl Derivative
- Compound: [{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid ().
- Structural Difference : Replaces the 2,3-dimethoxybenzyl group with a 4-fluorobenzyl moiety.
- Impact: Electron Effects: The electron-withdrawing fluorine atom reduces electron density on the benzyl ring compared to the electron-donating methoxy groups in the target compound.
b) 3,4-Dimethoxyphenethyl Derivative
- Compound: [(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid ().
- Structural Difference : Substitutes the benzyl group with a phenethyl chain (CH2-CH2 linker) bearing 3,4-dimethoxy groups.
- Receptor Selectivity: The 3,4-dimethoxy pattern mimics catecholamines, suggesting possible adrenergic or dopaminergic activity .
c) Diethylamino Derivative
- Compound: [2-(Diethylamino)-2-oxoethyl-amino]acetic acid ().
- Structural Difference: Replaces the aromatic benzyl group with a diethylamino moiety.
- Impact :
Modifications in the Acetic Acid Terminus
a) Ester Derivatives
- Compound: 2-({4-[(4-Ethoxyphenyl)carbamoyl]phenyl}amino)-2-oxoethyl (4-methoxyphenyl)acetate ().
- Structural Difference : Replaces the acetic acid (-COOH) with an ester (-COOR).
- Impact: Solubility: Esters are more lipophilic than carboxylic acids, reducing aqueous solubility. Prodrug Potential: Esterification is a common prodrug strategy for improving bioavailability .
b) Amide-Linked Heterocycles
- Compound : N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide ().
- Structural Difference : Replaces the glycine-acetic acid backbone with a pyrazolone-heterocyclic system.
- Chlorine Substituents: Electron-withdrawing Cl atoms enhance metabolic stability but may introduce toxicity risks .
Functional Group Additions
a) Piperazine-Modified Derivatives
- Compound: [[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid ().
- Structural Difference : Introduces a piperazine-acetyl group.
- Impact: Hydrogen Bonding: Piperazine adds hydrogen-bond acceptors/donors, improving interaction with polar residues. Pharmacokinetics: Piperazine derivatives often exhibit enhanced blood-brain barrier penetration .
Research Findings and Implications
- SAR Insights: The position and number of methoxy groups significantly influence receptor affinity. For instance, 2,3-dimethoxy substitution (target compound) may favor adenosine A3 receptor binding, while 3,4-dimethoxy () could align with adrenergic targets .
- Acid vs. Ester: The carboxylic acid terminus in the target compound enhances solubility for intravenous administration, whereas ester derivatives () may be better suited for oral delivery .
Biological Activity
The compound [{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid, also known by its chemical formula C17H22N4O3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H22N4O3
- Molecular Weight : 330.3816 g/mol
- Stereochemistry : Achiral
- Optical Activity : None
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dimethoxybenzyl and methoxyphenyl groups suggests potential interactions with neurotransmitter systems and other cellular pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on certain enzymes, which may play a role in metabolic pathways.
- Receptor Modulation : It is hypothesized that the compound may act as a modulator for specific receptors involved in neuropharmacological processes.
Biological Activity Overview
Research has indicated that this compound exhibits several promising biological activities:
1. Antioxidant Activity
Studies have shown that this compound possesses significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.
2. Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. The mechanism is thought to involve modulation of acetylcholinesterase activity, thereby enhancing cholinergic signaling.
3. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in vitro, which could be advantageous in treating inflammatory diseases.
Study 1: Neuroprotective Potential
A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a reduction in cell death and preservation of mitochondrial function at concentrations ranging from 10 to 50 µM.
Study 2: Enzymatic Inhibition
In another study focused on enzyme inhibition, the compound was found to inhibit acetylcholinesterase with an IC50 value of approximately 0.15 µM, indicating a strong potential for enhancing cognitive function through increased acetylcholine levels.
Comparative Analysis Table
Q & A
Q. What are the key synthetic routes for [{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid, and how can reaction conditions be optimized?
The synthesis of structurally analogous compounds (e.g., triazine-linked benzoic acids) often involves coupling reactions under controlled temperatures (e.g., 45°C for 1–1.25 hours) with reagents like 1,1-dimethylethyl aminobenzoate . For this compound, a multi-step approach is likely required:
- Step 1 : Condensation of 2,3-dimethoxybenzylamine with a glyoxylic acid derivative to form the 2-oxoethyl moiety.
- Step 2 : Coupling with 4-methoxyphenylamine via nucleophilic substitution or amide bond formation.
- Step 3 : Acetic acid side-chain introduction via alkylation or ester hydrolysis.
Optimization should focus on solvent polarity (e.g., DMSO for solubility), stoichiometric ratios, and catalyst use (e.g., Pd for cross-couplings). Reaction monitoring via TLC (Rf ~0.59–0.62 in hexane/EtOH) and NMR (e.g., δ 3.76–3.86 ppm for methoxy groups) is critical .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- 1H NMR : Look for methoxy singlet signals (~3.7–3.9 ppm), aromatic protons (6.9–7.3 ppm), and amide NH peaks (~8–10 ppm, broad). Overlapping signals may require 2D NMR (e.g., HSQC) .
- LC-MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected ~450–500 g/mol based on analogs) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) can assess purity. Reference standards (e.g., 95% purity thresholds) are essential for calibration .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways and stability for this compound?
Quantum chemical calculations (e.g., DFT) can model reaction intermediates and transition states. For example:
- Reaction Path Search : Use software like Gaussian or ORCA to simulate coupling reactions, identifying energy barriers and optimal conditions (e.g., solvent effects) .
- Tautomerism Analysis : Evaluate keto-enol tautomerism in the 2-oxoethyl group, which may influence reactivity and biological activity .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) by aligning the compound’s 3D structure (generated via molecular dynamics) with protein active sites .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in biological assays (e.g., IC50 variations) may arise from:
- Purity Issues : Validate compound purity (>95%) via HPLC and NMR. Impurities like unreacted precursors (e.g., 4-methoxyphenylamine) can skew results .
- Solubility Limitations : Test solubility in DMSO, PBS, or cell culture media. For low solubility (<10 μg/mL), use surfactants (e.g., Tween-80) or prodrug strategies .
- Assay Conditions : Standardize protocols (e.g., incubation time, pH) across labs. Compare data from enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests .
Q. How can the environmental fate of this compound be assessed in ecotoxicological studies?
- Degradation Pathways : Perform hydrolysis studies (pH 4–9) to identify breakdown products (e.g., methoxybenzaldehyde derivatives) .
- Bioaccumulation Potential : Calculate logP (estimated ~2.5–3.0 for methoxy-rich structures) to predict lipid membrane permeability .
- Toxicity Screening : Use Daphnia magna or algal growth inhibition tests to evaluate EC50 values. Compare with structurally similar compounds (e.g., 4-methoxyphenylacetic acid) .
Methodological Resources
- Synthetic Protocols : Reference analogs from Monatshefte für Chemie for stepwise coupling and purification techniques .
- Computational Tools : ICReDD’s reaction path search methods integrate quantum calculations and experimental feedback loops .
- Analytical Standards : Use PubChem data (e.g., InChI keys, SMILES) for cross-validating spectral results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
